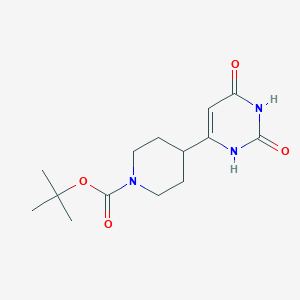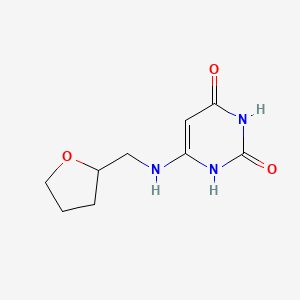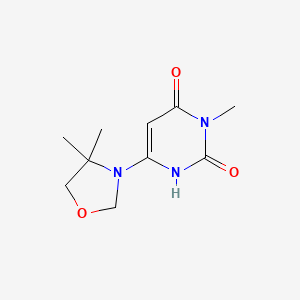![molecular formula C11H20N2O2 B1480298 1-(6-Oxa-2-azaspiro[4.5]decan-2-il)-2-aminopropan-1-ona CAS No. 2097944-59-5](/img/structure/B1480298.png)
1-(6-Oxa-2-azaspiro[4.5]decan-2-il)-2-aminopropan-1-ona
Descripción general
Descripción
2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one, also known as AZP-1, is a synthetic compound with many potential applications in scientific research. It is a cyclic lactam that has been used in the synthesis of various compounds and has been studied for its potential applications in drug design and drug delivery systems. AZP-1 is a versatile compound with a wide range of possible uses in the scientific community.
Aplicaciones Científicas De Investigación
Síntesis de compuestos biológicamente activos
Este compuesto sirve como precursor en la síntesis de diversas moléculas biológicamente activas. Su estructura es propicia para modificaciones que pueden conducir al desarrollo de nuevos agentes farmacológicamente activos. Por ejemplo, su incorporación en marcos moleculares más grandes podría dar lugar a nuevos tratamientos para enfermedades .
Aplicaciones en ciencia de materiales
En ciencia de materiales, la estructura de anillo única del compuesto podría utilizarse para crear nuevos materiales poliméricos. Estos materiales podrían exhibir propiedades deseables como una mayor resistencia o estabilidad térmica, potencialmente útiles en la fabricación o construcción .
Síntesis química
La naturaleza espirocíclica de este compuesto lo convierte en un intermedio valioso en la síntesis química. Se puede utilizar para construir moléculas orgánicas complejas con configuraciones espiro, que a menudo se encuentran en productos naturales y productos farmacéuticos .
Cromatografía
Debido a sus propiedades químicas distintivas, este compuesto podría utilizarse como material estándar o de referencia en el análisis cromatográfico, ayudando a la identificación y cuantificación de compuestos similares en mezclas complejas .
Química analítica
En química analítica, la estructura única del compuesto podría explotarse en el desarrollo de nuevos reactivos o sensores analíticos. Estos podrían ser particularmente sensibles a analitos específicos o condiciones ambientales .
Inhibidores alostéricos de SHP2
Se ha utilizado en la preparación de metilpirazinas di- y trisustituidas como inhibidores alostéricos de SHP2. Estos inhibidores pueden desempeñar un papel en el tratamiento del cáncer al modular las vías de transducción de señales .
Patrones de referencia para pruebas farmacéuticas
Se puede utilizar para crear patrones de referencia de alta calidad para pruebas farmacéuticas. Esto garantiza resultados precisos y confiables durante el proceso de desarrollo de medicamentos, lo cual es crucial para la aprobación regulatoria y la aplicación clínica .
Mecanismo De Acción
Target of Action
The primary target of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is the Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) . SHP2 plays a crucial role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-driven cancers, as well as in RTK-mediated resistance .
Mode of Action
2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one interacts with its target, SHP2, by binding to it and inhibiting its function . This interference with SHP2’s function disrupts the signaling pathways that it regulates, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one are primarily those regulated by SHP2. These include pathways involved in RTK, NF-1, and KRAS mutant-driven cancers . The downstream effects of these disruptions can lead to changes in cell proliferation, differentiation, and survival .
Pharmacokinetics
The pharmacokinetics of 2-Amino-1-(6-oxa-2-azaspiro[4It is known that the compound has been studied for its potential therapeutic effects in various medical conditions. It belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Result of Action
The molecular and cellular effects of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one’s action are primarily the result of its inhibition of SHP2. By disrupting the function of SHP2, the compound can alter the signaling pathways that SHP2 regulates, leading to changes in cellular processes such as cell proliferation, differentiation, and survival .
Análisis Bioquímico
Biochemical Properties
2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as non-receptor protein tyrosine phosphatase SHP2, which is involved in cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways.
Cellular Effects
The effects of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/AKT pathways . This modulation can lead to changes in gene expression and cellular metabolism, impacting processes like cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of enzymes like SHP2 by binding to its active site, preventing substrate access and subsequent enzyme activity . This inhibition can lead to changes in gene expression and cellular responses, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over extended periods, affecting its efficacy and potency .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety profile is compromised .
Metabolic Pathways
2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, impacting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
2-amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(12)10(14)13-6-5-11(8-13)4-2-3-7-15-11/h9H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERYHXKSLBHTJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CCCCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480218.png)




![1-(2-mercaptoethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480225.png)



![3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480231.png)


![1-(2-hydroxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480237.png)

